molecular formula C28H34N2O6 B12028057 (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B12028057
M. Wt: 494.6 g/mol
InChI Key: XGQLRHBOVQBXKD-SHHOIMCASA-N
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Description

5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as ethoxy, hydroxy, methoxy, and morpholinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydrolysis. The exact conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The choice of solvents and reagents would also be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxy group but lacks the complex pyrrol-2-one structure.

    4-Methoxyphenylacetic acid: Contains a methoxy group and a phenylacetic acid moiety, but differs in overall structure.

Uniqueness

5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O6/c1-4-36-21-8-6-20(7-9-21)25-24(26(31)23-11-10-22(34-3)18-19(23)2)27(32)28(33)30(25)13-5-12-29-14-16-35-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+

InChI Key

XGQLRHBOVQBXKD-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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